molecular formula C10H7NOS B15070280 9H-Pyrano[3,2-e]benzothiazole CAS No. 29152-19-0

9H-Pyrano[3,2-e]benzothiazole

Cat. No.: B15070280
CAS No.: 29152-19-0
M. Wt: 189.24 g/mol
InChI Key: HAOAWNPZCWBFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrano[3,2-e]benzothiazole (CAS 29152-19-0) is a fused heterocyclic compound of significant interest in advanced chemical research and drug discovery. This compound features a benzothiazole core annulated with a pyran ring, a structural motif known to confer a wide spectrum of biological activities. Compounds containing the pyrano-thiazole scaffold have demonstrated considerable research potential in various areas. They have been investigated as key ligands in coordination chemistry, forming complexes with metals such as Cu(II), Pd(II), and Fe(III), which are then screened for their interaction with biomolecules like DNA . Furthermore, the benzothiazole moiety is a privileged structure in medicinal chemistry, with derivatives reported to exhibit potent biological effects by inhibiting critical bacterial enzymes, including DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . Research into related structures also suggests potential value in anticancer and diagnostic applications, given the ability of benzothiazole-based compounds to interact with specific enzymatic targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29152-19-0

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

9H-pyrano[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-8(12-5-1)3-4-9-10(7)11-6-13-9/h1,3-6H,2H2

InChI Key

HAOAWNPZCWBFIN-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C3=C(C=C2)SC=N3

Origin of Product

United States

Synthetic Methodologies for 9h Pyrano 3,2 E Benzothiazole and Its Structural Analogs

Strategic Approaches to Benzothiazole (B30560) Ring Formation in Fused Systems

The benzothiazole moiety is a privileged bicyclic ring system found in numerous biologically active compounds. indexcopernicus.comresearchgate.net Its synthesis is a cornerstone in the preparation of many fused heterocyclic compounds. indexcopernicus.comresearchgate.netresearchgate.netnih.gov

A predominant and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) (ATP) with various carbonyl-containing compounds such as aldehydes, carboxylic acids, acyl chlorides, or nitriles. researchgate.netnih.govmdpi.commdpi.com This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to the aromatic benzothiazole. mdpi.com

Numerous catalysts and reaction conditions have been developed to facilitate this transformation, including the use of acids, metal catalysts, and green chemistry approaches like microwave irradiation. mdpi.comresearchgate.nettku.edu.twmdpi.com For instance, L-proline has been effectively used as a catalyst for the condensation of 2-aminothiophenol with aldehydes and carboxylic acids under solvent-free microwave irradiation, offering an environmentally friendly and efficient route to 2-arylbenzothiazoles. researchgate.nettku.edu.tw Similarly, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been shown to be an effective catalytic system for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.com The use of chlorotrimethylsilane (B32843) (TMSCl) in DMF has also been reported as a promoter for this condensation, followed by air oxidation. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis via Condensation

Catalyst/PromoterReactantsConditionsYieldReference
L-proline2-Aminothiophenol, Aldehydes/Carboxylic AcidsMicrowave, Solvent-freeGood to Moderate researchgate.nettku.edu.tw
H₂O₂/HCl2-Aminothiophenol, Aromatic AldehydesEthanol, Room TemperatureExcellent mdpi.com
Zn(OAc)₂·2H₂O2-Aminothiophenol, AldehydesSolvent-free, 80°C67-96% mdpi.com
Trypsin/Visible Light2-Aminothiophenol, AldehydesAir, 10 min64-99% mdpi.com
Sodium Hydrosulfite2-Aminothiophenol, BenzaldehydesWater-Ethanol, Reflux51-82% mdpi.com
TMSCl2-Aminothiophenol, AldehydesDMF, Heat, Air OxidationHigh Purity organic-chemistry.org

Intramolecular cyclization presents an alternative and powerful strategy for the synthesis of the benzothiazole ring system. mdpi.comjsynthchem.com One notable method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net This approach is particularly effective for producing specific regioisomers. researchgate.net

Another approach involves the use of a bromo substituent ortho to the anilido nitrogen, which facilitates the formation of a benzyne (B1209423) intermediate followed by intramolecular cyclization. researchgate.net Metal-free, atom-economic procedures have also been developed, where a cascade process initiated by a radical initiator like di(t-butyl)peroxide (DTBP) leads to the formation of 2-substituted benzothiazoles. nih.gov Furthermore, the synthesis of benzothiazoles can be achieved through the intramolecular C-S bond formation of thioamide derivatives driven by visible light. mdpi.com

Catalytic methods offer efficient and often milder conditions for the construction of the benzothiazole ring. indexcopernicus.comrsc.org Copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)benzamides provides a route to 2-substituted benzoxazoles, and similar strategies can be applied for benzothiazole synthesis. researchgate.net Palladium-catalyzed reactions are also employed in the annulation process. researchgate.net

Visible light photoredox catalysis has emerged as a green and powerful tool for C-H functionalization, enabling the direct alkylation of benzothiadiazoles without the need for pre-functionalization or directing groups. acs.org This highlights the potential for developing novel catalytic annulation strategies for benzothiazole synthesis. Additionally, catalyst- and additive-free three-component assembly of cyclohexenone oximes, aldehydes, and elemental sulfur has been developed for the efficient synthesis of benzothiazoles and naphthothiazoles. rsc.org

Synthetic Routes to the Pyrano Ring System within Fused Heterocycles

The pyran ring is a common six-membered oxygen-containing heterocycle found in a wide array of natural products and biologically active molecules. bohrium.com Its fusion with other heterocyclic systems, such as benzothiazole, leads to compounds with unique properties.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.comnih.gov They are particularly well-suited for the synthesis of pyran-containing fused heterocycles. bohrium.comtandfonline.comresearchgate.net The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, is often achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. nih.govtandfonline.comjsynthchem.com

These reactions can be performed under various catalytic conditions, including the use of nanocatalysts, organocatalysts, transition metals, and acid-base catalysts, often under environmentally friendly conditions such as in aqueous media or solvent-free systems. bohrium.comnih.gov For instance, copper oxide nanoparticles have been used as an efficient and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the pyran ring. libretexts.orgslideshare.netlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example used to form six-membered rings and can be applied to the synthesis of pyran derivatives. libretexts.org

More specifically, intramolecular pyrylium (B1242799) ylide-alkene cyclizations have been utilized to form the BC-ring system of complex natural products like taxol, demonstrating the utility of cycloaddition strategies in constructing fused pyran rings. acs.org These reactions proceed through a concerted mechanism, allowing for a high degree of stereocontrol. libretexts.org The formation of the pyran ring in fused systems can also be achieved through the reaction of a suitable precursor with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), followed by cyclization with an active methylene (B1212753) compound. researchgate.net

Derivatization of Pre-formed Pyrano Scaffolds

The modification of an existing pyran ring that is already part of a fused system represents a key strategy for creating diverse derivatives. This approach allows for the late-stage introduction of functional groups, enabling the synthesis of a library of compounds from a common intermediate. A common method involves the functionalization of pyranone moieties within the fused scaffold.

For instance, in systems analogous to pyranobenzothiazoles, such as pyrano[2,3-c]pyrazol-4(2H)-ones, the hydroxyl group can be converted into a triflate (OTf) group. This transformation is typically achieved using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (TEA). mdpi.com The resulting triflate is an excellent leaving group, paving the way for various palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, and Sonogashira reactions, which can introduce new carbon-carbon bonds and a wide array of substituents at that position. mdpi.com

Another strategy involves leveraging the reactivity of activated methylene groups adjacent to the pyran ring. In the synthesis of pyrano[2,3-d]thiazole derivatives, the reaction of a rhodanine (B49660) precursor with aromatic aldehydes yields arylidine derivatives, which can then undergo further cyclization reactions to form the fused pyran ring. researchgate.net

Table 1: Examples of Pre-formed Pyrano Scaffold Derivatization

Starting ScaffoldReagents and ConditionsReaction TypeProduct TypeReference
5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-oneTf₂O, TEAO-Triflation4-oxo-2,4-dihydropyrano[2,3-c]pyrazol-5-yl trifluoromethanesulfonate mdpi.com
4-oxo-2,4-dihydropyrano[2,3-c]pyrazol-5-yl trifluoromethanesulfonateAryl boronic acids, Pd catalystSuzuki Coupling5-Aryl-pyrano[2,3-c]pyrazol-4(2H)-ones mdpi.com
RhodanineAromatic aldehydes, piperidine (B6355638), ethanolKnoevenagel CondensationArylidine derivatives for further cyclization researchgate.net

Integrated Synthetic Approaches to the 9H-Pyrano[3,2-e]benzothiazole Scaffold

Constructing the entire fused ring system in a convergent manner, rather than through sequential ring formation and derivatization, often leads to more efficient syntheses. These integrated approaches include one-pot reactions and tandem or cascade sequences that form multiple bonds and rings in a single operation.

One-Pot Syntheses and Tandem Reactions for Fused Ring Systems

One-pot, multi-component reactions (MCRs) are a cornerstone of efficient heterocyclic synthesis. These reactions combine three or more starting materials in a single reaction vessel to form a complex product, minimizing purification steps and resource consumption. For example, a three-component reaction involving an aromatic aldehyde, a compound with an active methylene group, and a suitable benzothiazole precursor can lead to the formation of complex fused systems. A green synthesis of indeno[2,3:5,6]pyrido[2,1-b]benzothiazoles has been reported via a one-pot, three-component reaction of indan-1,3-dione, aromatic aldehydes, and (benzothiazol-2-yl)acetonitrile, catalyzed by p-toluenesulfonic acid in water. researchgate.net This strategy highlights the potential for constructing fused benzothiazole derivatives in an environmentally friendly manner.

Tandem, or cascade, reactions involve a sequence of intramolecular transformations, where the product of the first reaction becomes the substrate for the next. This approach can rapidly build molecular complexity. A ring-opening-recombination strategy has been developed using 2-methylbenzothiazole (B86508) salts, which undergo a cascade cyclization with aldehydes and amines to form thiazinopyrrole fused-ring derivatives in one pot. researchgate.net Similarly, an intramolecular cascade reaction involving anilines and ammonium (B1175870) thiocyanate, promoted by K₂S₂O₈, provides a mild and effective route to fused benzothiazoles. jsynthchem.com The development of multistep continuous-flow protocols further enhances the efficiency and safety of synthesizing condensed benzothiazoles, allowing for the integration of multiple reaction steps, including ring closures and reductions, into a single, streamlined process. researchgate.net

Table 2: Examples of One-Pot and Tandem Reactions for Fused Heterocycles

Reaction TypeKey ReactantsCatalyst/ConditionsResulting ScaffoldReference
One-Pot, Three-ComponentIndan-1,3-dione, Aromatic Aldehydes, (Benzothiazol-2-yl)acetonitrilep-TSA, WaterIndeno[2,3:5,6]pyrido[2,1-b]benzothiazoles researchgate.net
One-Pot, Three-ComponentAromatic Aldehydes, Malononitrile, Barbituric AcidDABCO, Aqueous MediaPyrano[2,3-d]pyrimidinones researchgate.net
Tandem C-S/C-N Bond Formation3,4-Dihydropyrimidin-2-thiones, o-DihaloarenesPdCl₂(PPh₃)₂, Davephos, K₂CO₃4H-Pyrimido[2,1-b]benzothiazoles thieme-connect.de
Intramolecular CascadeAnilines, NH₄SCNK₂S₂O₈, K₂CO₃, WaterFused Benzothiazoles jsynthchem.com

Regioselective and Stereoselective Synthesis Considerations

The synthesis of a specific isomer like this compound requires precise control over the regiochemistry of the cyclization steps. Regioselectivity determines which of the possible structural isomers is formed. For instance, in the synthesis of pyrimidine-fused benzothiazoles from o-dihaloarenes and 3,4-dihydropyrimidin-2-thiones, a palladium-catalyzed annulation reaction was developed that proceeds via a regioselective tandem C–S/C–N bond formation. thieme-connect.de The choice of catalyst and ligands is crucial for directing the reaction to the desired regioisomer. The development of synthetic methods that provide high regioselectivity is essential to avoid the formation of product mixtures that are difficult to separate. nih.govnih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical consideration, particularly when chiral centers are present in the target molecule. While the parent this compound is achiral, its derivatives can contain stereocenters. Achieving stereocontrol often requires the use of chiral catalysts, auxiliaries, or starting materials. An example of a highly efficient stereoselective synthesis, although for a different heterocyclic system, involved an 18-step pathway to produce a potent enzyme inhibitor with high stereopurity. nih.gov Such principles are transferable to the synthesis of complex, chiral pyranobenzothiazole derivatives.

Exploration of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comairo.co.in The synthesis of benzothiazole and its fused derivatives has been a fertile ground for the application of these principles. nih.gov

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. mdpi.com For instance, a one-pot synthesis of fused benzothiazoles has been successfully carried out in water. researchgate.net

Alternative Energy Sources: Employing microwave irradiation or visible-light promotion can accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. mdpi.com

Catalysis: The use of recyclable heterogeneous catalysts or metal-free catalytic systems reduces waste and environmental impact. mdpi.com Catalysts like copper sulfate (B86663) in aqueous media and various solid-supported catalysts have been used for benzothiazole synthesis. mdpi.com

Atom Economy: Designing reactions, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

A notable example is the condensation of 2-aminobenzenethiol with aldehydes, a common method for forming the benzothiazole core. Green variations of this reaction have been developed using catalysts like ammonium chloride at room temperature, commercial laccases, or visible-light photocatalysis, all of which represent more sustainable alternatives to traditional methods. mdpi.com

Table 3: Application of Green Chemistry Principles in Benzothiazole Synthesis

Green PrincipleMethodologyExample/CatalystAdvantagesReference
Green SolventsReaction in aqueous mediaWater, EthanolReduced toxicity and environmental impact mdpi.com
Alternative EnergyVisible-light promoted synthesisBlue LEDEnergy efficient, mild conditions mdpi.com
Recyclable CatalystsUse of heterogeneous catalystsSnP₂O₇Catalyst can be recovered and reused, high yields mdpi.com
Atom EconomyOne-pot, three-component synthesisp-TSA in waterHigh efficiency, reduced waste, simple work-up researchgate.net

Chemical Reactivity and Transformational Chemistry of 9h Pyrano 3,2 E Benzothiazole Derivatives

Electrophilic Substitution Reactions on the Fused Ring System

Electrophilic aromatic substitution is a fundamental reaction for aromatic and heteroaromatic compounds. In the case of 9H-Pyrano[3,2-e]benzothiazole, the benzene (B151609) part of the benzothiazole (B30560) ring is the most likely site for such reactions. The thiazole (B1198619) and pyran rings are generally less susceptible to electrophilic attack compared to the electron-rich benzene ring.

The directing influence of the fused thiazole and pyran rings will determine the position of substitution on the benzothiazole core. The sulfur and nitrogen atoms of the thiazole ring, along with the oxygen of the pyran ring, will exert electronic effects that activate or deactivate certain positions on the benzene ring. Typically, electrophilic substitution on benzothiazoles occurs at the 4-, 5-, 6-, and 7-positions, with the precise location depending on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions that could be envisaged for the this compound system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 1: Predicted Electrophilic Substitution Reactions on this compound

ReactionReagentsPotential Product(s)Notes
Nitration HNO₃/H₂SO₄Nitro-9H-pyrano[3,2-e]benzothiazole derivativesThe nitro group is expected to be introduced on the benzene ring.
Bromination Br₂/FeBr₃Bromo-9H-pyrano[3,2-e]benzothiazole derivativesSubstitution would likely occur on the benzene moiety.
Sulfonation Fuming H₂SO₄This compound sulfonic acid derivativesThe sulfonic acid group would attach to the benzene ring.
Friedel-Crafts Acylation RCOCl/AlCl₃Acyl-9H-pyrano[3,2-e]benzothiazole derivativesAcylation is anticipated on the electron-rich positions of the benzene ring.

Nucleophilic Reactivity and Ring Transformations

The this compound system possesses sites susceptible to nucleophilic attack. The pyran ring, particularly if it contains activating substituents, can undergo ring-opening reactions upon treatment with strong nucleophiles. For instance, the C2 and C4 positions of the pyran ring are potential sites for nucleophilic addition.

Furthermore, the thiazole ring in benzothiazoles can be cleaved under certain conditions, although this is generally less common. More relevant are nucleophilic substitution reactions on derivatives of this compound. For example, a halogen substituent on the benzothiazole ring could be displaced by a variety of nucleophiles.

Ring transformations of the pyran moiety are also a possibility. Acid-catalyzed reactions could lead to rearrangements or the formation of different heterocyclic systems.

Functionalization of the Pyrano[3,2-e]benzothiazole Core

Beyond electrophilic substitutions, the this compound core can be functionalized through various other reactions. The methylene (B1212753) group at the 9-position is a potential site for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.

Additionally, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. This would typically require the prior introduction of a halide or triflate group onto the benzothiazole ring.

Oxidation and Reduction Chemistry of this compound

The sulfur atom in the benzothiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids could lead to the formation of the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would exhibit altered electronic properties and reactivity.

The pyran ring can also undergo oxidation, potentially leading to the formation of a lactone or other oxidized products, depending on the reaction conditions and the substitution pattern of the ring.

Reduction of the this compound system could target either the pyran or the thiazole ring. Catalytic hydrogenation could potentially reduce the double bond in the pyran ring. The benzothiazole ring is generally stable to reduction, but under harsh conditions, cleavage of the thiazole ring could occur.

Table 2: Potential Oxidation and Reduction Reactions of this compound

Reaction TypeReagentsPotential Product(s)
Sulfur Oxidation H₂O₂, m-CPBAThis compound-S-oxide, this compound-S,S-dioxide
Pyran Ring Reduction H₂/Pd, PtO₂Dihydro-9H-pyrano[3,2-e]benzothiazole derivatives

Structural Elucidation and Advanced Spectroscopic Characterization of 9h Pyrano 3,2 E Benzothiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzene (B151609) and pyran rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the [3,2-e] fusion pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Detailed 2D NMR studies on 9H-Pyrano[3,2-e]benzothiazole have not been reported in the located scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern is a fingerprint that can help confirm the structure. For this compound, fragmentation would likely involve characteristic losses, such as the retro-Diels-Alder cleavage of the pyran ring or the loss of small molecules like CO or HCN from the heterocyclic core. However, specific mass spectral data and fragmentation pathways for this compound are not documented in the available search results.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a typical this compound derivative, the IR spectrum would be expected to show:

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

C=N stretching of the thiazole (B1198619) ring (around 1600-1650 cm⁻¹).

C=C stretching within the aromatic and pyran rings (around 1450-1600 cm⁻¹).

C-O-C stretching from the pyran ring (around 1000-1300 cm⁻¹).

C-S stretching vibrations (typically weaker, in the fingerprint region). Substituents on the core structure would introduce additional characteristic bands (e.g., C=O, -NH₂, -CN). Without experimental spectra, a precise analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugated system. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the fused aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of various substituents. A dissertation on nitrogen heterocycles noted that benzothiazole (B30560) analogues exhibit UV absorbance that shifts with extended conjugation, often in the range of 280-360 nm. umaine.edu However, specific UV-Vis data for the this compound system have not been found.

X-ray Crystallography for Solid-State Molecular Structure Determination

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on related heterocyclic systems and isomers, no published data detailing the solid-state molecular structure, unit cell parameters, space group, or other crystallographic information for this compound could be located.

Therefore, a detailed analysis and data table for the X-ray crystallography of the title compound cannot be provided at this time. Further experimental research is required to determine its crystal structure.

Computational Chemistry and Theoretical Investigations of 9h Pyrano 3,2 E Benzothiazole Analogs

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of complex organic molecules. For 9H-Pyrano[3,2-e]benzothiazole analogs, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31+G(d,p), have been instrumental in elucidating their structural and electronic characteristics. scirp.org

Ground State Geometry Optimization

The first step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. nih.gov For pyran-fused heterocyclic systems, DFT calculations can accurately predict bond lengths and angles. mdpi.com For instance, in a related pyranopyrazole derivative, the imine bond length was calculated to be 1.279 Å, with a bond angle of 122.31505°. mdpi.com These optimized geometries serve as the foundation for all subsequent computational investigations.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. nih.gov The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model and aid in the characterization of the synthesized compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Egap), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Representative Pyrano Fused Heterocycles (Note: The data below is illustrative and derived from studies on analogous pyran-fused systems. Specific values for this compound would require dedicated calculations.)

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrano[3,2-c]quinoline Analog 1-6.81-3.053.76
Pyrano[3,2-c]quinoline Analog 2-6.04-2.673.37
Pyrano[2,3-c]pyrazole Analog--0.1195
Thiophene Based Pyrazole Amide Analog--4.93 - 5.07

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net By analyzing the MEP map, researchers can identify the most probable sites for chemical reactions, providing insights into the molecule's interaction with other chemical species. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of electronic excited states, such as excitation energies, absorption wavelengths (UV-Vis spectra), and oscillator strengths. chemrxiv.orgnih.gov These calculations are crucial for predicting the photophysical properties of this compound analogs and assessing their potential in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. TD-DFT can also be used to optimize the geometries of excited states, providing a more complete picture of the molecule's behavior in both its ground and excited electronic states. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational landscapes and intermolecular interactions. mdpi.com For this compound analogs, MD simulations can be used to study their flexibility and how they interact with their environment, such as solvent molecules or biological targets. nih.govnih.govresearchgate.net These simulations can reveal stable conformations and the nature of non-covalent interactions, like hydrogen bonds and van der Waals forces, which are critical in understanding the behavior of these molecules in condensed phases and their binding affinity to proteins or other receptors. nih.gov

Structure Activity Relationship Sar Studies of 9h Pyrano 3,2 E Benzothiazole Derivatives

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the 9H-Pyrano[3,2-e]benzothiazole core are significantly modulated by the electronic nature of its substituents. The benzothiazole (B30560) moiety itself is a weak base, and its reactivity, along with that of the fused pyran ring, is subject to the push-pull electronic effects of attached functional groups.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), generally decrease the electron density of the heterocyclic system. This deactivation can enhance the stability of the molecule towards oxidative reactions but may increase its susceptibility to nucleophilic attack at specific positions. For instance, studies on related benzothiazole systems have shown that the presence of a -NO2 group can significantly alter the electronic and charge transfer properties. allsubjectjournal.com

Conversely, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the ring system. This can enhance the molecule's reactivity towards electrophiles and may influence its ability to participate in charge-transfer interactions. In related heterocyclic systems, the introduction of EDGs has been shown to modulate biological activities by altering binding affinities to target macromolecules. For example, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, a p-dimethylamino phenyl substituent was found to be a feature in the most active compound against certain cancer cell lines. nih.gov

Table 1: Influence of Substituent Type on General Reactivity of Fused Benzothiazole Systems

Substituent TypeExampleGeneral Effect on Ring SystemExpected Impact on Reactivity
Electron-Withdrawing Group (EWG)-NO₂, -CN, -Cl, -CF₃Decreases electron densityDecreases reactivity towards electrophiles; may activate for nucleophilic attack. allsubjectjournal.comresearchgate.net
Electron-Donating Group (EDG)-CH₃, -OH, -OCH₃Increases electron densityIncreases reactivity towards electrophiles. researchgate.net
Halogens-Cl, -BrInductive withdrawal, resonance donationCan have dual effects, often deactivating the ring towards electrophilic substitution. researchgate.net

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic signatures (NMR, IR, Mass Spectrometry) of this compound derivatives are directly correlated with their molecular structure. Each functional group and structural feature provides a characteristic signal, allowing for detailed structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the 1600-1650 cm⁻¹ region. The C-S bond will have a weaker absorption in the fingerprint region. The pyran ring introduces C-O stretching vibrations. Substituents add their own distinct signals; for example, a carbonyl group (C=O) will show a strong absorption around 1680-1750 cm⁻¹, while a cyano group (-CN) appears near 2200 cm⁻¹. nih.govmaterialsciencejournal.org Studies on related pyrano[2,3-d]pyrimidine derivatives have identified bands for NH groups (3111-3470 cm⁻¹) and carbonyl groups (1690-1752 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the aromatic benzene (B151609) portion of the benzothiazole ring typically appear as multiplets in the δ 7.0-8.5 ppm range. The chemical shifts of the protons on the pyran ring will depend on their specific environment (e.g., proximity to the oxygen atom or substituents). For instance, in a synthesized 4H-pyran derivative, aromatic protons were observed at δ 7.54-8.01 ppm, while a CH proton on the pyran ring was seen at δ 4.30 ppm. materialsciencejournal.org

¹³C NMR: The carbon atoms of the fused aromatic system will resonate in the δ 110-155 ppm region. The chemical shifts of carbons are highly sensitive to the electronic effects of substituents, providing valuable information for SAR studies. In one 4H-pyran example, ring carbons were observed between δ 107.91 and 159.67 ppm. materialsciencejournal.org

Table 2: Representative Spectroscopic Data for Functional Groups in Related Pyran and Benzothiazole Heterocycles

Functional GroupTechniqueCharacteristic Signal / Chemical ShiftReference
Amine (NH₂) / Imine (NH)IR~3300-3500 cm⁻¹ (stretch) nih.govnih.gov
¹H NMRBroad signal, variable δ (e.g., 2.47-11.27 ppm) nih.gov
Cyano (-CN)IR~2200-2260 cm⁻¹ (stretch) nih.govmaterialsciencejournal.org
Carbonyl (C=O)IR~1680-1750 cm⁻¹ (strong stretch) nih.gov
Aromatic C-H¹H NMR~δ 7.0-8.5 ppm materialsciencejournal.org
Pyran Ring Protons¹H NMR~δ 4.0-5.0 ppm (for -CH-O-) materialsciencejournal.org
Aromatic/Heterocyclic C¹³C NMR~δ 110-160 ppm materialsciencejournal.org

Impact of Structural Modifications on Electronic Properties

The electronic properties of the this compound scaffold, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are directly influenced by structural modifications. These properties are fundamental to the molecule's reactivity, stability, and potential for use in materials science. materialsciencejournal.org

The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. researchgate.net Computational studies on related heterocyclic systems demonstrate that substituents dramatically alter this gap.

Electron-donating groups (EDGs) like -CH₃ and -OH tend to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. researchgate.net

Electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ typically lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, which can also lead to a smaller energy gap. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In many benzothiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be concentrated on specific regions, such as an acceptor moiety. researchgate.netresearchgate.net This separation of frontier orbitals is crucial for intramolecular charge transfer (ICT), a property relevant for applications like organic electronics and dyes. researchgate.net

The dipole moment is another electronic property sensitive to substitution. Asymmetrical substitution with groups of differing electronegativity can induce a significant dipole moment, affecting the molecule's solubility and intermolecular interactions. researchgate.net

Table 3: Calculated Electronic Properties for Substituted Benzothiazole and Pyran Analogs

Molecule/SystemSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Key FindingReference
3-phenylbenzo[d]thiazole-2(3H)-imine-H---Reference compound for substituent effect study. researchgate.net
-OH (EDG)Higher than ref.-Smaller gapEDGs increase HOMO energy, affecting reactivity. researchgate.net
-NO₂ (EWG)Lower than ref.Lower than ref.Smaller gapEWGs lower orbital energies, enhancing charge-transfer possibilities. researchgate.net
Ethyl 4H-pyran derivative-NO₂ (EWG)-7.06-2.544.52The large gap indicates high molecular hardness and stability. materialsciencejournal.org

Methodologies for SAR Analysis in Fused Heterocyclic Systems

To systematically investigate the SAR of this compound derivatives, a combination of computational and experimental techniques is employed. These methodologies help to build predictive models that correlate molecular structure with specific properties or activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. researchgate.neturan.ua For fused heterocyclic systems, multiple linear regression (MLR) is a common method used to build QSAR models. allsubjectjournal.comresearchgate.net These models use calculated molecular descriptors as variables. Key descriptors often include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Steric/Geometric Descriptors: Molecular volume, surface area, specific bond lengths or angles. uran.ua

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient), which relates to a compound's solubility and ability to cross biological membranes. uran.ua

A robust QSAR model, validated by methods like leave-one-out (LOO) cross-validation, can predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent or suitable compounds. allsubjectjournal.com

Molecular Docking: This computational method is used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). allsubjectjournal.comnanobioletters.com For fused heterocycles designed for biological applications, docking studies provide insight into the binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site. nanobioletters.com By comparing the docking scores and binding poses of different derivatives, researchers can rationalize observed SAR and design new molecules with improved binding affinity. researchgate.netnanobioletters.com

Computational Chemistry (DFT): Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. researchgate.netmaterialsciencejournal.org It is widely used to determine the optimized geometry, electronic properties (HOMO-LUMO, electrostatic potential maps), and spectroscopic signatures (IR, NMR) of molecules like this compound derivatives. researchgate.netmaterialsciencejournal.org These theoretical calculations provide a deep understanding of how substituents influence the molecule at an electronic level, complementing experimental findings.

Advanced Applications and Materials Science Perspectives of 9h Pyrano 3,2 E Benzothiazole Derivatives

Development of Fluorescent Probes and Chemosensors

Derivatives of the 9H-Pyrano[3,2-e]benzothiazole family are promising candidates for the development of fluorescent probes and chemosensors. Their rigid, fused-ring structure provides a stable framework for fluorophores, and the presence of heteroatoms allows for specific interactions with analytes. The fluorescence properties of these compounds can be finely tuned through chemical modifications, making them sensitive to their local environment.

A key photophysical process observed in many heterocyclic dyes, including analogues of this compound, is Excited State Intramolecular Proton Transfer (ESIPT). dntb.gov.uadntb.gov.uanih.govnih.govrsc.org This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomeric species with a distinct, large Stokes-shifted fluorescence emission.

The ESIPT process is a four-step cycle:

Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (N) to an excited state (N*).

Proton Transfer: In the excited state, a proton is transferred from a donor group (like a hydroxyl) to an acceptor site (like a nitrogen atom) within the same molecule, forming an excited tautomer (T*).

Fluorescence Emission: The excited tautomer relaxes to its ground state (T) by emitting a photon, resulting in a fluorescence signal with a large Stokes shift.

Reverse Proton Transfer: The molecule in the ground state tautomeric form (T) undergoes a rapid back-proton transfer to return to its initial, more stable ground state (N).

The efficiency and characteristics of the ESIPT process can be influenced by the molecular structure and the surrounding environment. For instance, in a study on pyrano[2,3-c]pyrazole derivatives, which are structurally analogous to the pyranobenzothiazole system, dual fluorescence bands were observed, indicative of both the normal and tautomeric forms emitting light. mdpi.comresearchgate.net This dual emission is a hallmark of the ESIPT mechanism.

The dual emission characteristic of ESIPT-capable molecules is highly advantageous for creating ratiometric fluorescent probes. mdpi.com Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach provides a built-in self-correction for environmental effects and instrumental variations, leading to more accurate and reliable detection of analytes.

In the context of this compound derivatives, a hypothetical ratiometric sensor could be designed where the binding of an analyte to the molecule influences the equilibrium between the normal and tautomeric forms. This would result in a change in the ratio of the two emission intensities, allowing for quantitative detection. For example, a study on benzothiazole-based sensors demonstrated ratiometric detection of Zn²⁺ ions, where the binding of the ion caused a distinct shift in the fluorescence emission.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. Several design principles can be applied to enhance the quantum yield of this compound derivatives.

One key strategy is the rigidification of the molecular structure. Limiting vibrational and rotational freedom within the molecule reduces non-radiative decay pathways, thereby increasing the fluorescence quantum yield. The fused ring system of this compound inherently contributes to this rigidity.

Another important factor is the strategic placement of electron-donating and electron-withdrawing groups. In a study on benzothiazole-difluoroborates, it was shown that the substitution pattern significantly impacts the quantum yield. nih.gov For instance, certain combinations of substituents can lead to ultra-bright fluorescence, while others can quench it almost completely.

Table 1: Photophysical Properties of Substituted Benzothiazole-Difluoroborates nih.gov

Substituent (R/R')Absorption Max (nm)Emission Max (nm)Quantum Yield (Φf)
OMe/OMe4885320.35
H/OMe5095730.44
CF₃/OMe5155390.38
OMe/H5205730.004
H/H5506730.35
CF₃/H5366300.31
OMe/CF₃5155400.008
H/CF₃5566390.46
CF₃/CF₃536-~0

Data obtained in chloroform. R and R' refer to substituents on the benzothiazole (B30560) and phenyl rings, respectively. This data is for a related class of compounds and serves to illustrate the design principles.

Nonlinear Optical (NLO) Properties and Applications

Molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) character, such as derivatives of this compound, are of great interest for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them, which is crucial for technologies like optical switching, frequency conversion, and optical data storage.

The NLO response of a molecule is quantified by its hyperpolarizability. The design of efficient NLO-phores often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The this compound scaffold can serve as an effective part of this conjugated bridge.

Theoretical and experimental studies on related benzothiazole derivatives have demonstrated their potential as NLO materials. For example, the introduction of strong donor and acceptor groups can significantly enhance the first hyperpolarizability (β) of the molecule.

Table 2: Calculated NLO Properties of a Benzothiazole Derivative

PropertyValue
First Hyperpolarizability (β)High (specific value depends on substituents)
Second Hyperpolarizability (γ)Significant (specific value depends on substituents)

This is a generalized representation based on findings for various benzothiazole derivatives. Specific values for this compound derivatives would require dedicated experimental or computational studies.

Potential in Organic Electronic Materials and Optoelectronics

The unique electronic structure of this compound derivatives makes them attractive for use in organic electronic materials and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.comresearchgate.net

In OLEDs, these compounds could function as emitters, hosts, or charge-transporting materials. Their ability to be chemically modified allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in multilayered device architectures. The inherent fluorescence of these materials is a key requirement for their use as emitters.

For OPV applications, derivatives of this compound could be explored as either electron donor or electron acceptor materials. The broad absorption and good charge-transport properties are desirable for efficient light harvesting and charge separation. The development of carbazole-based materials for organic electronics highlights the potential of similar heterocyclic systems.

Table 3: Key Properties of Carbazole-Based Materials for Organic Electronics mdpi.com

PropertyCharacteristicRelevance to this compound
Hole TransportGoodThe electron-rich nature of the scaffold suggests potential for hole transport.
Thermal StabilityHighThe rigid, fused-ring structure is expected to confer good thermal stability.
PhotoluminescenceHigh Quantum YieldAmenable to tuning through chemical functionalization.
FunctionalizationEasy (at N-position)The pyran and benzothiazole rings offer multiple sites for functionalization.

This table draws a parallel with a well-studied class of materials to infer the potential of the this compound system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.